REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1.[O-]CC.[Na+].[N:13](OCCC(C)C)=O.[CH:21]1[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=2)[CH:24]=[CH:23][C:22]=1[OH:31]>C(O)C>[CH3:8][C:4]1[N:3]=[C:2]([N:1]=[N:13][C:21]2[C:30]3[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=3)[CH:24]=[CH:23][C:22]=2[OH:31])[CH:7]=[CH:6][CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC=C1)C
|
Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
54 g
|
Type
|
reactant
|
Smiles
|
N(=O)OCCC(C)C
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
crystals
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reaction flask equipped with a cooling tube and a stirrer
|
Type
|
STIRRING
|
Details
|
further stirred at 75 to 80° C. for 4 hours for reaction
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
STIRRING
|
Details
|
stirred at 75 to 80° C. for additional two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
then leaving the mixture
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtrated
|
Type
|
CUSTOM
|
Details
|
to remove insoluble components
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
CUSTOM
|
Details
|
by an evaporator for solidification
|
Type
|
DISSOLUTION
|
Details
|
The resultant was dissolved in ethyl acetate (500 ml)
|
Type
|
WASH
|
Details
|
after being successively washed with an aqueous solution of sodium hydroxide and water
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
CUSTOM
|
Details
|
by an evaporator
|
Type
|
ADDITION
|
Details
|
followed by addition of methanol to the residue for crystallization
|
Type
|
FILTRATION
|
Details
|
The resultant was filtrated
|
Type
|
CUSTOM
|
Details
|
the crystals were dried
|
Type
|
CUSTOM
|
Details
|
to give
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CC1=CC=CC(=N1)N=NC1=C(C=CC2=CC=CC=C12)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |